4-(4-Methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
Overview
Description
4-(4-Methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is an organic compound characterized by a thiazinane ring substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or alcohols, base (e.g., sodium hydroxide), organic solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various sulfonamide or sulfonate derivatives.
Scientific Research Applications
4-(4-Methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar structural features.
4-Methylmethcathinone: A substituted cathinone with a 4-methylphenyl group.
4-Methylphenylsulfonyl chloride: A sulfonyl chloride derivative used in similar synthetic routes.
Uniqueness
4-(4-Methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is unique due to its thiazinane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
Chemical Identity and Structure
4-(4-Methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione, with the CAS number 338421-03-7, is an organic compound featuring a thiazinane ring structure. Its molecular formula is and it has a molecular weight of approximately 237.27 g/mol. The compound is characterized by the presence of a methylphenyl group that contributes to its unique chemical properties and potential biological activities .
Property | Value |
---|---|
Boiling Point | 618.0 ± 54.0 °C (Predicted) |
Density | 1.44 ± 0.1 g/cm³ (Predicted) |
pKa | -0.32 ± 0.20 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, which can trigger various biochemical pathways .
Pharmacological Studies
Research indicates that compounds with similar thiazinane structures exhibit diverse biological activities, including:
- Anticancer Activity : Some studies have shown that thiazinane derivatives can inhibit the proliferation of cancer cells. For instance, compounds related to thiazinane have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7) and other malignancies .
- Antimicrobial Properties : Certain thiazinane derivatives have been noted for their antifungal and antibacterial activities, suggesting potential therapeutic applications in treating infections .
Case Studies
- Anticancer Effects : A study investigated the anticancer effects of various thiazinane derivatives, including those structurally similar to this compound. The results indicated significant cytotoxicity against cancer cell lines such as MCF-7 and A549 (lung carcinoma), with mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Activity : Another research highlighted the antimicrobial efficacy of thiazinane compounds against various bacterial strains. The study utilized standard microbiological techniques to evaluate the minimum inhibitory concentration (MIC) and found promising results indicating potential use in clinical settings .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
2-Methyl-4-(2-methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione | C12H13N2O3S | Moderate anticancer effects |
4-(2,6-Dichlorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione | C13H12Cl2N2O3S | Antimicrobial properties |
The uniqueness of this compound lies in its specific structural features that may confer distinct biological activities compared to its analogs .
Properties
IUPAC Name |
4-(4-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-8-2-4-9(5-3-8)12-10(13)6-16(15)7-11(12)14/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWYZSLGDKUJSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CS(=O)CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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